molecular formula C10H11IO2 B8729080 5-Ethyl-2-iodophenylacetic acid

5-Ethyl-2-iodophenylacetic acid

Cat. No.: B8729080
M. Wt: 290.10 g/mol
InChI Key: WKFSVECLASBXHO-UHFFFAOYSA-N
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Description

5-Ethyl-2-iodophenylacetic acid is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

2-(5-ethyl-2-iodophenyl)acetic acid

InChI

InChI=1S/C10H11IO2/c1-2-7-3-4-9(11)8(5-7)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

WKFSVECLASBXHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)I)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of water (405 ml) and concentrated HCl (48 ml) is stirred and cooled to 0°. 5-Ethyl-2-aminophenylacetic acid (53.7 g, 300 mmol) is slowly added while maintaining the temperature at 0-2°. After this addition a solution of sodium nitrite (22.2 g, 322 mmol) in 60 ml water is added dropwise over 30 minutes keeping the temperature at 0-2°. After a further 20 minutes a solution of potassium iodide (48 g, 290 mmol) in 18 ml conc HCl and 130 ml water is added dropwise while keeping the temperature below 10° C. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours. The mixture is extracted with ethyl acetate and ether (1:1 mixture, 4×300 ml), the organic layer is then washed first with a 30% aqueous solution of sodium thiosulfite and then with a sodium hydroxide solution (0.1M) before being acidified to pH 6 and extracted with ethyl acetate. This solution is washed with saturated brine, dried (magnesium sulfate), filtered, and the solvent removed under reduced pressure. The residue is treated with hexane to yield 5-ethyl-2-iodophenylacetic acid.
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
22.2 g
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reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
48 g
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reactant
Reaction Step Three
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Quantity
18 mL
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solvent
Reaction Step Three
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Quantity
130 mL
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solvent
Reaction Step Three
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Quantity
48 mL
Type
solvent
Reaction Step Four
Name
Quantity
405 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.